2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene
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Overview
Description
2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene is a complex organic compound characterized by its multiple chlorine atoms and nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene typically involves multiple steps, starting with the chlorination of benzene derivatives The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine and nitro groups play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Shares the dichloro substitution pattern but lacks the nitro and ethenyl groups.
4-Nitrophenol: Contains the nitro group but lacks the dichloro and ethenyl substitutions.
2,2-Dichloroethenylbenzene: Contains the ethenyl group but lacks the nitro and additional chlorine substitutions.
Uniqueness
2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene is unique due to its combination of chlorine, nitro, and ethenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
61444-14-2 |
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Molecular Formula |
C14H7Cl4NO4 |
Molecular Weight |
395.0 g/mol |
IUPAC Name |
2-(2,2-dichloroethenoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene |
InChI |
InChI=1S/C14H7Cl4NO4/c15-8-1-4-12(10(16)5-8)23-9-2-3-11(19(20)21)13(6-9)22-7-14(17)18/h1-7H |
InChI Key |
OEJHNINJGZXOGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)OC=C(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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